molecular formula C10H7BrClN B1371084 8-Bromo-4-chloro-6-methylquinoline CAS No. 1156602-22-0

8-Bromo-4-chloro-6-methylquinoline

Cat. No. B1371084
M. Wt: 256.52 g/mol
InChI Key: XZLLMICSEAATSX-UHFFFAOYSA-N
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Description

8-Bromo-4-chloro-6-methylquinoline is a halogenated heterocycle . It is a solid compound with the molecular formula C10H7BrClN . The CAS number for this compound is 1156602-22-0 .


Molecular Structure Analysis

The molecular structure of 8-Bromo-4-chloro-6-methylquinoline consists of a quinoline core with bromine, chlorine, and methyl substituents. The average mass of the molecule is 256.526 Da and the monoisotopic mass is 254.945038 Da .


Physical And Chemical Properties Analysis

8-Bromo-4-chloro-6-methylquinoline is a solid compound . Its molecular formula is C10H7BrClN, and it has an average mass of 256.526 Da and a monoisotopic mass of 254.945038 Da .

Scientific Research Applications

  • Synthesis and Chemical Reactions : This compound is utilized in various synthesis processes. For instance, it serves as a starting material in the Knorr synthesis of 6-Bromo-4-methylquinolin-2(1H)-one, a process involving condensation and cyclization reactions (Wlodarczyk et al., 2011). Additionally, it is used in the preparation of quinoline derivatives, demonstrating its utility in forming structurally novel compounds (Murugavel et al., 2018).

  • Optoelectronic and Charge Transport Properties : The derivatives of 8-Bromo-4-chloro-6-methylquinoline have been studied for their optoelectronic properties, suggesting potential applications in electronic and photonic devices. For example, studies on hydroquinoline derivatives reveal insights into their structural, electronic, optical, and charge transport properties (Irfan et al., 2020).

  • Biological and Medicinal Applications : While avoiding specifics on drug use and dosage, it's notable that some derivatives of this compound have been evaluated for their antibacterial properties, demonstrating its potential in pharmaceutical applications (Ouerghi et al., 2021).

  • Material Science and Corrosion Inhibition : In material science, particularly in the context of corrosion inhibition, derivatives of 8-Bromo-4-chloro-6-methylquinoline have been synthesized and assessed for their effectiveness in protecting metals against corrosion (Rbaa et al., 2018).

Safety And Hazards

The compound is sold by Sigma-Aldrich, and they provide safety information. The compound has been classified as Acute Tox. 3 Oral - Eye Dam. 1 according to GHS classification . It’s recommended to avoid dust formation, breathing mist, gas or vapours, and contact with skin and eyes .

Future Directions

While specific future directions for 8-Bromo-4-chloro-6-methylquinoline are not available, quinoline derivatives are a focus of ongoing research due to their wide range of biological activities. Efforts are being made to synthesize new structural prototypes with more effective antimalarial, antimicrobial, and anticancer activity .

properties

IUPAC Name

8-bromo-4-chloro-6-methylquinoline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H7BrClN/c1-6-4-7-9(12)2-3-13-10(7)8(11)5-6/h2-5H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XZLLMICSEAATSX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC2=C(C=CN=C2C(=C1)Br)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H7BrClN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30656130
Record name 8-Bromo-4-chloro-6-methylquinoline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30656130
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

256.52 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

8-Bromo-4-chloro-6-methylquinoline

CAS RN

1156602-22-0
Record name 8-Bromo-4-chloro-6-methylquinoline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30656130
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 1156602-22-0
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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